![molecular formula C17H13NO4 B6422228 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 695221-03-5](/img/structure/B6422228.png)
2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
2-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as MOCB, is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases. MOCB has been studied for its potential to act as a therapeutic agent, as well as its ability to modulate a variety of biochemical and physiological effects.
Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Activity
Benzamide derivatives, including this compound, are known for their anti-inflammatory and immunomodulatory activities . They are widely used in medicine and exhibit a wide range of biological activity .
Antitumoral Activity
This compound has potential antitumoral activity. Benzamide derivatives are known for their antitumoral activities . They are used in the development of drugs for cancer treatment .
Antipsychotic Activity
Benzamide derivatives are also known for their antipsychotic activities . They are used in the development of drugs for the treatment of various psychiatric disorders .
Antiallergic Activity
This compound, as a benzamide derivative, is known for its antiallergic activities . It can be used in the development of drugs for the treatment of various allergic conditions .
Organic Synthesis
Benzanilides and benzamides, including this compound, are extensively used in organic synthesis . They exhibit a wide range of biological activity and are used in the synthesis of various biologically active compounds .
Antiemetic Activity
Various N-substituted benzamides exhibit potent antiemetic activity . The benzamide core is presented in compounds with such a wide range of biological activities that it has been called a privileged structure .
Anticoagulant Activity
2H-Chromen-2-ones (coumarins), which are part of this compound, are known to possess anticoagulant activity . This makes the compound potentially useful in the development of anticoagulant drugs .
Mechanism of Action
Target of Action
Similar compounds have shown significant inhibitory activity against bacterial strains .
Mode of Action
It’s known that coumarin derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-hiv, and anti-inflammatory effects .
Biochemical Pathways
Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific molecular structure and the nature of their substituents .
Result of Action
Similar compounds have shown significant inhibitory activity against the growth of tested bacterial strains .
properties
IUPAC Name |
2-methoxy-N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-5-3-2-4-13(15)17(20)18-12-7-8-14-11(10-12)6-9-16(19)22-14/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKMWCMOPQWHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide |
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